1H-1,2,4-Triazole-3-thiol
Overview
Description
1H-1,2,4-Triazole-3-thiol is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one sulfur atomIt exhibits tautomerism in solution, which adds to its chemical complexity and reactivity .
Mechanism of Action
Target of Action
1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand . It is capable of binding in the biological system with a variety of enzymes and receptors . It has been used in the design of a surface-enhanced Raman scattering-based probe for fast and accurate detection of DNA markers .
Mode of Action
The compound exhibits tautomerism in solution . Tautomers are isomers of a compound that readily interconvert by the movement of an atom or a bond in a molecule. This property allows the compound to interact with its targets in different ways, leading to a variety of effects.
Biochemical Pathways
This compound forms novel luminescent polymers with cadmium (II) salts . This suggests that it may interact with metal ions in the body, potentially affecting metal-dependent biochemical pathways.
Pharmacokinetics
It is soluble in water , which suggests that it may have good bioavailability. It undergoes regioselective S-alkylation to form a series of S-substituted derivatives , indicating that it may be metabolized in the body
Result of Action
Triazole compounds, in general, have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Its tautomeric property may also be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
1H-1,2,4-Triazole-3-thiol interacts with various enzymes, proteins, and other biomolecules. It forms novel luminescent polymers with cadmium (II) salts The nature of these interactions is complex and involves a variety of biochemical reactions
Cellular Effects
Derivatives of this compound have shown significant cytotoxicity against human melanoma, human triple-negative breast cancer, and pancreatic carcinoma cell lines
Molecular Mechanism
It is known to undergo regioselective S-alkylation to form a series of S-substituted derivatives . These derivatives may interact with biomolecules, potentially influencing enzyme activity and gene expression. Detailed studies on the binding interactions of this compound with biomolecules are lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-thiol can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid, followed by the oxidation of the resulting 1-formyl-3-thiosemicarbazide to yield this compound . Another method includes the regioselective S-alkylation of this compound to form a series of S-substituted derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the cyclization and oxidation steps efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-alkylated or S-arylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or aryl halides are used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: S-alkylated or S-arylated derivatives.
Scientific Research Applications
1H-1,2,4-Triazole-3-thiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different reactivity and biological activities.
2-Mercaptoimidazole: Contains a thiol group and exhibits similar reactivity in substitution reactions.
2-Mercaptobenzimidazole: Another thiol-containing heterocycle with comparable chemical behavior.
Uniqueness: 1H-1,2,4-Triazole-3-thiol is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and biological activities. Its ability to form stable complexes with metals and its diverse pharmacological potential make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBBKYQYNPNMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062894 | |
Record name | 1,2,4-Triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3179-31-5 | |
Record name | 3-Mercapto-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3179-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mercaptotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Triazole-3-thiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-MERCAPTO-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUS62L885R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1H-1,2,4-Triazole-3-thiol?
A1: this compound has the molecular formula C2H3N3S and a molecular weight of 101.13 g/mol. []
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Commonly employed techniques include Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide insights into the compound's vibrational frequencies, electronic transitions, and structural features. [, ]
Q3: What are the typical spectral features observed in the IR spectrum of this compound?
A3: The IR spectrum of this compound exhibits characteristic bands corresponding to N-H stretching, C=N stretching, C-S stretching, and ring vibrations. These distinct bands assist in identifying and confirming the presence of specific functional groups within the molecule. [, ]
Q4: How does this compound perform as a component in blend membranes for Proton Exchange Membrane Fuel Cells (PEMFCs)?
A4: When incorporated into blend membranes containing sulfonated PEEK, this compound demonstrates promising proton conductivity, especially at low relative humidity. This enhanced conductivity is attributed to the presence of the triazole moiety. Notably, blend membranes with a specific ratio of basic (-NH) to acidic (-SO3H) groups (1.7) exhibit superior performance, achieving a proton conductivity of 7 mS.cm-1 at 140 °C and low relative humidity. [, ]
Q5: What is the role of this compound in the synthesis of silica hybrids?
A5: this compound serves as a bifunctional organic precursor in the sol-gel synthesis of silica hybrids. It reacts with tetraethoxysilane (TEOS) or polymethylhydrosiloxane (PMHS), leading to the formation of Si-N and Si-S bridges within the hybrid network. These materials exhibit mesoporosity and interesting optical and magnetic properties, making them promising for various applications. [, ]
Q6: How does this compound contribute to enhanced CO2 photoreduction in plasmonic nanocomposites?
A6: this compound plays a crucial dual role in constructing chemically bonded plasmonic Au NPs/ZIF-67 nanocomposites for efficient CO2 photoreduction. Firstly, it acts as a capping agent, stabilizing the Au nanoparticles. Secondly, it functions as a molecular linker, facilitating the growth of the ZIF-67 structure on the Au NP surface. This chemical bonding at the interface enhances electron transfer, resulting in outstanding photocatalytic activity with a high methanol production rate under sunlight irradiation. []
Q7: How is this compound employed in the development of electrochemical sensors?
A7: this compound is utilized as a modifying agent for electrode surfaces, enhancing their sensitivity and selectivity towards specific analytes. For instance, modifying a glassy carbon electrode with this compound creates a sensor capable of detecting phenol in water samples with high sensitivity. This modification significantly amplifies the anodic peak current, enabling trace-level detection of phenol. [, ]
Q8: Can this compound be used to detect heavy metals?
A8: Research indicates that a glassy carbon electrode modified with this compound can effectively detect trace amounts of lead ions in acetate buffer solutions. This highlights the potential of this compound in developing sensitive and selective electrochemical sensors for heavy metal detection in various matrices. []
Q9: How does this compound coordinate with metal ions?
A9: this compound acts as a versatile ligand, coordinating with metal ions through its nitrogen and sulfur donor atoms. It exhibits various coordination modes, including monodentate, bidentate, tridentate, and even quadridentate, leading to diverse structural architectures in metal complexes. [, ]
Q10: Can you provide examples of metal complexes involving this compound and their potential applications?
A10: this compound forms complexes with various metal ions, including cadmium(II), cobalt(II), nickel(II), zinc(II), copper(I), and others. These complexes exhibit interesting structural diversity and properties, such as luminescence, making them potential candidates for applications in areas like light-emitting devices or sensors. [, , ]
Q11: How is computational chemistry employed in understanding the properties of this compound?
A11: Density Functional Theory (DFT) calculations are frequently used to optimize the molecular geometry, predict vibrational frequencies, and investigate electronic properties of this compound. This approach aids in rationalizing experimental data and understanding the compound's behavior at a molecular level. []
Q12: Can computational methods predict the SERS enhancement of Raman reporters like this compound?
A12: Yes, computational studies have shown a correlation between theoretically calculated enhancement factors and experimental observations for SERS. This suggests the potential of using computational methods to predict the sensitivity of different Raman reporters, including this compound, in SERS applications. []
Q13: Does this compound exhibit any biological activity?
A13: Derivatives of this compound have shown promising antimicrobial and antioxidant activities in vitro. These findings suggest the potential of this scaffold for developing novel therapeutic agents. []
Q14: What is the role of this compound in boron neutron capture therapy research?
A14: Boronated this compound (B-TZT) has been investigated for its potential in boron neutron capture therapy for malignant melanoma. Studies in mice have shown promising tumor uptake and retention of B-TZT, suggesting its potential as a boron delivery agent for this therapeutic approach. []
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